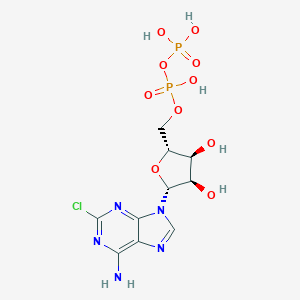

2-Chloro-ADP

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWNGKCXGCOKLX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167840 | |

| Record name | 2-Chloro-ADP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16506-88-0 | |

| Record name | 2-Chloro-ADP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-ADP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-ADP

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-adenosine 5'-diphosphate (2-Chloro-ADP) is a stable and potent analog of the endogenous nucleotide adenosine 5'-diphosphate (ADP). It serves as a powerful tool in the study of purinergic signaling, primarily due to its agonist activity at P2Y receptors. This document provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its role in platelet activation. It details the specific signaling pathways initiated upon receptor binding, presents quantitative pharmacological data, and outlines the detailed experimental protocols used to elucidate its function.

Introduction to Purinergic Signaling and P2Y Receptors

Purinergic signaling is a form of extracellular communication mediated by nucleotides and nucleosides, such as ATP and ADP. These molecules are released from cells in response to stress or injury and act on specific purinergic receptors on the cell surface.[1] The P2 receptor family, which responds to nucleotides, is divided into two main classes: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors, GPCRs).[2]

There are eight known mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct tissue distributions and pharmacological profiles.[3] ADP is the primary endogenous agonist for three of these subtypes: P2Y1, P2Y12, and P2Y13.[4] In the context of hemostasis and thrombosis, the coordinated action of this compound on P2Y1 and P2Y12 receptors on the surface of blood platelets is of paramount importance.

Core Mechanism of Action: Dual Receptor Agonism in Platelets

The primary physiological effect of this compound is the induction of platelet aggregation. This process is critical for thrombosis and is initiated through the simultaneous activation of two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12.[1] Co-stimulation of both receptors is essential for a full and sustained aggregation response.[1]

P2Y1 Receptor Activation: The Initiation Signal

The P2Y1 receptor is coupled to the Gq family of G proteins.[2] Activation by this compound initiates a rapid signaling cascade that is responsible for the initial phases of platelet activation, including shape change and transient aggregation.[5]

The key steps are:

-

Gq Activation: Binding of this compound to the P2Y1 receptor activates the associated Gαq subunit.

-

PLC Activation: Gαq activates Phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.[6] This sharp increase in intracellular calcium is a critical activation signal.

-

PKC Activation: DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets to promote granule release and platelet activation.

P2Y12 Receptor Activation: The Amplification and Stabilization Signal

The P2Y12 receptor is coupled to the Gi family of G proteins and its activation is crucial for amplifying and sustaining the aggregation response initiated by P2Y1.[7][8]

The key steps are:

-

Gi Activation: Binding of this compound to the P2Y12 receptor activates the associated Gαi subunit.

-

Adenylyl Cyclase Inhibition: Gαi directly inhibits the enzyme adenylyl cyclase.[7]

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

PKA Inactivity: Reduced cAMP levels lead to lower activity of Protein Kinase A (PKA). PKA normally phosphorylates proteins that inhibit platelet activation, such as the Vasodilator-Stimulated Phosphoprotein (VASP). Therefore, reduced PKA activity removes this inhibitory brake.

-

PI3K Activation: The P2Y12 pathway also leads to the activation of Phosphoinositide 3-kinase (PI3K), which promotes the stabilization of the platelet aggregate.[1]

The combined signaling from P2Y1 and P2Y12 receptors culminates in the conformational activation of the glycoprotein IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and form stable bridges between platelets.[8]

Quantitative Pharmacological Data

The potency of this compound and related purinergic ligands can be quantified by their EC50 (half-maximal effective concentration) or p[A]50 (-log of the EC50) values. The table below summarizes key quantitative data for relevant agonists at human P2Y receptors, providing a comparative pharmacological context.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| 2-ClATP | P2Y1 | Ca2+ Mobilization | p[A]50 | 7.8 | [6] |

| ADP | P2Y1 | Ca2+ Mobilization | p[A]50 | 7.5 | [6] |

| ADP | P2Y12 | G protein activation | EC50 | 69 nM | [2] |

| 2-MeS-ADP | P2Y1 | Ca2+ Mobilization | p[A]50 | 8.3 | [6] |

| 2-MeS-ADP | P2Y1 | Inositol Phosphate | EC50 | 1.2 nM | [4] |

| 2-MeS-ADP | P2Y12 | G protein activation | EC50 | 0.3 nM | [2] |

| ATP | P2Y1 | Ca2+ Mobilization | p[A]50 | 6.2 (Partial Agonist) | [6] |

Note: 2-ClATP is the triphosphate analog of this compound. In many biological systems, it is rapidly hydrolyzed to this compound or can act directly on ADP receptors. Its high potency (p[A]50 of 7.8 corresponds to an EC50 of ~16 nM) at the P2Y1 receptor is indicative of the high affinity of the 2-chloro-adenine nucleotide structure.

Key Experimental Protocols

The mechanism of this compound has been delineated through several key in vitro assays. Detailed methodologies for these experiments are provided below.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps.[5][9][10]

Methodology:

-

Sample Preparation:

-

Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[10]

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200g) for 10-15 minutes at room temperature.[10]

-

Carefully aspirate the upper PRP layer into a separate plastic tube.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000-2500g) for 15 minutes to pellet all cellular components.[10]

-

-

Instrument Setup:

-

Aggregation Measurement:

-

Allow the PRP sample to equilibrate at 37°C for 2-5 minutes while stirring.[5][12]

-

Add a known concentration of this compound (or other agonist) to the PRP cuvette (e.g., 40 µL of a 10x stock solution).[5]

-

Record the change in light transmission over time (typically 5-10 minutes). The instrument software plots the percentage of aggregation against time.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium following P2Y1 receptor activation. It typically uses a fluorescent calcium indicator dye and a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[13][14]

Methodology:

-

Cell Plating:

-

Seed cells (either platelets or a cell line expressing the P2Y1 receptor, e.g., HEK293) in a 96- or 384-well microplate.[13]

-

Incubate overnight to allow for cell adherence (if applicable).

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) in a suitable buffer (e.g., HBSS with 20 mM HEPES).[13]

-

Remove the cell plate from the incubator and add an equal volume of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.

-

-

Assay Execution:

-

Prepare a separate "compound plate" containing various concentrations of this compound.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument first measures the baseline fluorescence of the cells in each well.

-

It then automatically pipettes the this compound solution from the compound plate into the cell plate.

-

Fluorescence is measured kinetically (multiple readings per second) immediately following compound addition to capture the rapid increase in intracellular calcium.[15]

-

VASP Phosphorylation Assay

This flow cytometry-based assay is a specific measure of P2Y12 receptor pathway inhibition. Prostaglandin E1 (PGE1) is used to stimulate adenylyl cyclase and induce VASP phosphorylation. ADP, acting via P2Y12, inhibits this process. The level of VASP phosphorylation in the presence of ADP is therefore a direct readout of P2Y12 receptor activity.[16][17]

Methodology:

-

Sample Treatment:

-

Fixation and Permeabilization:

-

Add a fixation buffer (e.g., formaldehyde-based) to stop the reaction and preserve the cell state.

-

After incubation, add a permeabilization buffer (e.g., containing Triton X-100) to allow antibodies to access intracellular proteins.[16]

-

-

Immunolabeling:

-

Add a primary monoclonal antibody specific for phosphorylated VASP (at Ser239, clone 16C2).[18]

-

Incubate for 30 minutes at room temperature.

-

Add a secondary antibody conjugated to a fluorophore (e.g., FITC-labeled anti-mouse IgG).

-

A platelet-specific surface marker (e.g., anti-CD61) is often included for gating.[16]

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population using forward and side scatter properties (and/or CD61 staining).

-

Measure the Mean Fluorescence Intensity (MFI) for the VASP-P signal in both tubes.

-

Calculate the Platelet Reactivity Index (PRI) using the formula: PRI = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100%.[18]

-

Conclusion

This compound is a critical pharmacological tool whose mechanism of action is centered on its potent agonist activity at the P2Y1 and P2Y12 purinergic receptors. Its ability to induce a robust platelet aggregation response is a direct result of the synergistic activation of the Gq-mediated calcium mobilization pathway (P2Y1) and the Gi-mediated adenylyl cyclase inhibition pathway (P2Y12). The experimental protocols detailed herein—LTA, calcium mobilization, and VASP phosphorylation assays—form the cornerstone of research into purinergic signaling in platelets and are essential for the development and characterization of novel antiplatelet therapeutics that target this pathway.

References

- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diagnostica.cz [diagnostica.cz]

- 6. P2Y1-receptors in human platelets which are pharmacologically distinct from P2Y(ADP)-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. unitedrelay.org [unitedrelay.org]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of VASP Phosphorylation by FC [bio-protocol.org]

An In-depth Technical Guide: 2-Chloro-ADP as a P2Y12 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-ADP, a key adenosine diphosphate (ADP) analog, and its critical role as a selective agonist for the P2Y12 receptor. Its application in research has been pivotal in understanding the intricacies of platelet activation and in the development of antithrombotic therapies.

Introduction to this compound and the P2Y12 Receptor

The P2Y12 receptor is a G-protein coupled receptor (GPCR) predominantly found on the surface of platelets and is a central regulator of thrombosis and hemostasis.[1][2] When activated by its endogenous ligand, ADP, the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation, a critical step in the formation of a blood clot.[3][4]

This compound is a synthetic analog of ADP that exhibits high affinity and selectivity for the P2Y12 receptor. Its stability and potent agonist activity make it an invaluable tool in the study of P2Y12 receptor pharmacology and platelet function.[5] In research settings, this compound is frequently used to induce platelet aggregation and to characterize the efficacy of P2Y12 receptor antagonists.[5][6]

Mechanism of Action and Signaling Pathway

This compound mimics the action of endogenous ADP by binding to and activating the P2Y12 receptor.[5] The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[1][3] Activation of the Gi pathway by this compound leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][7] Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event permissive for platelet activation and aggregation.[7][8]

-

Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits, dissociated from Gαi, activate PI3K.[7][9] This activation triggers a cascade involving the phosphorylation of Akt (Protein Kinase B), which ultimately contributes to the conformational change and activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[7] The activated GPIIb/IIIa receptor binds to fibrinogen, cross-linking platelets and leading to aggregation.[2]

// Edges Ligand -> P2Y12 [label="Binds to"]; P2Y12 -> G_alpha [label="Activates"]; P2Y12 -> G_beta_gamma [label="Dissociates"]; G_alpha -> AC [label="Inhibits", color="#EA4335", arrowhead=tee]; AC -> cAMP [label="Converts"]; ATP -> AC [style=dashed]; cAMP -> PKA [label="Activates"]; PKA -> VASP_P [label="Phosphorylates"]; VASP_P -> VASP [label="Dephosphorylation\n(promoted by low cAMP)"]; VASP -> Aggregation [label="Permits", color="#34A853"];

G_beta_gamma -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GPIIb_IIIa_inactive [label="Signal Cascade"]; GPIIb_IIIa_inactive -> GPIIb_IIIa_active [label="Conformational\nChange"]; GPIIb_IIIa_active -> Aggregation [label="Mediates"]; } P2Y12 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and efficacy of this compound at the P2Y12 receptor have been characterized in various studies. The following table summarizes key quantitative data.

| Parameter | Species/System | Value | Reference Assay |

| IC50 | Human Platelets | 25.5 ± 7.7 nM | VASP Phosphorylation Assay |

| IC50 | PC12 Cells | 244 nM | Adenylyl Cyclase Inhibition Assay |

| Potency Rank | PC12 Cells | 2-MeS-ADP > ADPβS > ADP | Adenylyl Cyclase Inhibition Assay |

| Binding Sites | Human Platelets | 425 ± 50 sites/platelet | [3H]PSB-0413 Radioligand Binding |

| Kd | Human Platelets | 3.3 ± 0.6 nM | [3H]PSB-0413 Radioligand Binding |

Note: Data is compiled from multiple sources and experimental conditions may vary.[10][11][12]

Key Experimental Protocols

This compound is a standard reagent in several key assays to probe P2Y12 receptor function. Detailed methodologies for these experiments are provided below.

This assay quantifies the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of receptor density (Bmax) and affinity (Kd).[13] A competitive binding format can be used to determine the binding affinity (Ki) of unlabeled ligands like this compound.

Protocol:

-

Membrane Preparation: Platelet membranes are prepared from whole blood by centrifugation and homogenization in a cold lysis buffer. The final membrane pellet is resuspended and protein concentration is determined.[14]

-

Assay Setup: The assay is performed in a 96-well plate. To each well, add in sequence:

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[14]

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This separates bound from unbound radioligand.[14]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled antagonist) from total binding. Analyze data using non-linear regression to calculate IC50 values, from which Ki values can be derived using the Cheng-Prusoff equation.[14]

This functional assay measures the ability of a P2Y12 agonist to inhibit adenylyl cyclase activity, thereby reducing cAMP production.[16]

Protocol:

-

Cell/Membrane Preparation: Use either whole cells (e.g., CHO cells stably expressing P2Y12) or platelet membranes.[6]

-

Pre-stimulation: Incubate the preparation with an adenylyl cyclase stimulator, such as Forskolin or Prostaglandin E1 (PGE1), to elevate basal cAMP levels.[12]

-

Agonist Treatment: Add varying concentrations of this compound to the pre-stimulated preparation.

-

Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Reaction Termination & Lysis: Stop the reaction by adding a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Quantification: Measure the amount of cAMP produced using a commercially available kit, typically based on ELISA or TR-FRET.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value for adenylyl cyclase inhibition.[12]

LTA is the gold-standard method for measuring platelet aggregation.[17] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.[18]

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200g) for 10-15 minutes at room temperature.[18]

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed to pellet the platelets. PPP is used to set the 100% aggregation baseline.[19]

-

-

Instrument Setup:

-

Calibrate the aggregometer. Use a cuvette with PRP to set the 0% light transmission baseline and a cuvette with PPP for the 100% transmission baseline.[20]

-

-

Aggregation Measurement:

-

Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[20]

-

Add a specific concentration of this compound to the PRP to induce aggregation.

-

Record the change in light transmission over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

-

-

Data Analysis: The output is a curve showing the percentage of aggregation over time. The maximum aggregation percentage is the primary endpoint.

This flow cytometry-based assay is a highly specific method for assessing the activation state of the P2Y12 receptor signaling pathway.[21] The phosphorylation state of VASP is inversely correlated with P2Y12 receptor activity.[8]

Protocol:

-

Sample Preparation: Use citrated whole blood samples.[22]

-

Treatment: Aliquot whole blood into tubes.

-

Tube 1 (Control): Add PGE1. This stimulates the cAMP pathway and leads to maximal VASP phosphorylation.

-

Tube 2 (Test): Add PGE1 followed by this compound. The activation of P2Y12 by this compound will inhibit adenylyl cyclase, leading to a reduction in VASP phosphorylation compared to the control.

-

-

Fixation and Permeabilization: Fix the platelets with a fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane to allow antibodies to enter.

-

Staining: Stain the platelets with fluorescently labeled antibodies.

-

An antibody specific for phosphorylated VASP (e.g., anti-VASP-P).

-

A platelet-specific marker (e.g., anti-CD61) to gate the platelet population.

-

-

Flow Cytometry: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the platelet population and measure the mean fluorescence intensity (MFI) of the VASP-P antibody in both the control and test samples. The degree of P2Y12 activation is determined by the reduction in MFI in the presence of this compound. A Platelet Reactivity Index (PRI) can be calculated.[10]

Conclusion

This compound remains an indispensable pharmacological tool for the study of the P2Y12 receptor. Its high potency and selectivity allow for the precise investigation of P2Y12-mediated signaling pathways and the in vitro assessment of platelet function. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of platelet biology and the development of novel antiplatelet therapeutics.

References

- 1. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases [mdpi.com]

- 2. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are P2Y12 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. machaondiagnostics.com [machaondiagnostics.com]

- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diagnostica.cz [diagnostica.cz]

- 21. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]

An In-depth Technical Guide to 2-Chloro-ADP: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroadenosine 5'-diphosphate (2-Chloro-ADP) is a synthetic analog of adenosine 5'-diphosphate (ADP) that serves as a potent agonist for P2Y purinergic receptors. Its resistance to degradation by ectonucleotidases makes it a valuable tool in research for studying P2Y receptor signaling, particularly in the context of platelet aggregation and cardiovascular physiology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate its application in a research and drug development setting.

Chemical Structure and Properties

This compound is a derivative of ADP where a chlorine atom is substituted at the 2-position of the adenine ring. This modification significantly alters its electronic properties and enhances its stability compared to the endogenous ligand, ADP.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ClN₅O₁₀P₂ | - |

| Molecular Weight | 461.65 g/mol | - |

| CAS Number | 16506-88-0 | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in water | - |

| Storage | Store at -20°C | - |

Table 2: Physicochemical Properties of this compound Sodium Salt

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁ClN₅Na₃O₁₀P₂ | [1] |

| Molecular Weight | 527.59 g/mol | [1] |

| CAS Number | 82927-78-4 | [1] |

| Appearance | A solution in water | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Store at -20°C | - |

Biological Activity and Mechanism of Action

This compound primarily exerts its effects through the activation of P2Y receptors, a class of G protein-coupled receptors (GPCRs). The most well-characterized targets are the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors, all of which are endogenously activated by ADP.

The binding of this compound to these receptors triggers distinct downstream signaling cascades:

-

P2Y₁ and P2Y₁₃ Receptors: These receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

-

P2Y₁₂ Receptor: This receptor is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

The dual activation of Gq and Gi pathways by this compound in platelets leads to a robust and sustained aggregation response.

Table 3: Biological Activity of this compound

| Parameter | Receptor/System | Value | Source |

| Ki | Mortalin nucleotide-binding domain (NBD) | 45.05 μM | [2] |

Signaling Pathways

The signaling pathways initiated by this compound are crucial for its physiological and pharmacological effects. The following diagrams illustrate the primary cascades activated upon P2Y receptor binding.

Figure 1: Gq-coupled P2Y Receptor Signaling Pathway.

Figure 2: Gi-coupled P2Y₁₂ Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

-

This compound stock solution (e.g., 1 mM in saline).

-

Platelet-poor plasma (PPP) as a blank.

-

Light transmission aggregometer.

-

Stir bars.

Procedure:

-

PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich plasma layer.

-

PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to pellet the red blood cells. Collect the supernatant (platelet-poor plasma).

-

Instrument Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Assay: a. Pipette 450 µL of PRP into a cuvette with a stir bar. b. Place the cuvette in the aggregometer and allow the baseline to stabilize for 1-2 minutes at 37°C with stirring. c. Add 50 µL of the desired concentration of this compound to the cuvette to initiate aggregation. d. Record the change in light transmission for 5-10 minutes.

Figure 3: Workflow for Platelet Aggregation Assay.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by an adenylyl cyclase activator like forskolin.

Materials:

-

Cell membranes expressing the P2Y₁₂ receptor.

-

This compound.

-

Forskolin.

-

[α-³²P]ATP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, ATP regenerating system).

-

cAMP assay kit (e.g., radioimmunoassay or ELISA).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine cell membranes, assay buffer, and the desired concentration of this compound.

-

Pre-incubation: Incubate the mixture for 10 minutes at 30°C.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase activity.

-

Initiation: Start the reaction by adding [α-³²P]ATP and incubate for 10-15 minutes at 30°C.

-

Termination: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

cAMP Quantification: Separate and quantify the [³²P]cAMP produced using column chromatography or a commercial cAMP assay kit.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon P2Y₁ receptor activation using a calcium-sensitive fluorescent dye.

Materials:

-

Cells expressing the P2Y₁ receptor (e.g., 1321N1 astrocytoma cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the growth medium from the cells and add the loading buffer. c. Incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Assay: a. Place the plate in the fluorescence plate reader and measure the baseline fluorescence. b. Inject the desired concentration of this compound into the wells. c. Immediately begin recording the fluorescence intensity over time to measure the calcium transient.

Applications in Research and Drug Development

This compound is an indispensable tool for:

-

Studying P2Y Receptor Pharmacology: Its stability allows for reliable characterization of P2Y₁, P2Y₁₂, and P2Y₁₃ receptor function and pharmacology.

-

Investigating Platelet Biology: It is widely used to study the mechanisms of platelet activation, aggregation, and thrombus formation.

-

Screening for P2Y Receptor Antagonists: It serves as a potent and reliable agonist in high-throughput screening assays to identify novel antithrombotic agents.

-

Cardiovascular Research: It is used to investigate the role of purinergic signaling in various cardiovascular processes, including vasodilation and inflammation.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of P2Y receptor-mediated signaling. Its well-defined chemical structure, robust biological activity, and stability make it an ideal agonist for a variety of in vitro and ex vivo experimental systems. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their investigations into purinergic signaling and the development of novel therapeutics.

References

2-Chloro-ADP: A Technical Guide to its Discovery, History, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-adenosine-5'-diphosphate (2-Chloro-ADP) has played a pivotal role in the elucidation of purinergic signaling, particularly in the field of thrombosis and hemostasis. As a stable and potent analog of adenosine diphosphate (ADP), it has been instrumental in the characterization of the P2Y12 receptor, a key player in platelet activation and a major target for antiplatelet drugs. This technical guide provides an in-depth overview of the discovery, history, and research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Discovery and History

The journey of this compound began in 1969 when Gough, Maguire, and Michal reported its synthesis and initial pharmacological characterization. In their seminal paper published in the Journal of Medicinal Chemistry, they described the synthesis of 2-chloroadenosine-5'-phosphate and 2-chloroadenosine-5'-diphosphate and were the first to demonstrate the potent pro-aggregatory effects of this compound on platelets. This discovery marked a significant milestone, providing researchers with a valuable tool to study the mechanisms of platelet aggregation induced by ADP. Subsequent research firmly established this compound as a selective agonist for the P2Y12 receptor, a Gαi-coupled receptor responsible for amplifying and sustaining the platelet activation response. Its resistance to degradation by ectonucleotidases, compared to ADP, made it a particularly useful and reliable experimental tool.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₄ClN₅O₁₀P₂ |

| Molecular Weight | 481.63 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| CAS Number | 34991-64-9 |

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi pathway. Upon binding of this compound, the Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels alleviate the inhibition of platelet activation pathways. Simultaneously, the Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This cascade of events, along with signaling from the Gq-coupled P2Y1 receptor (also activated by ADP), culminates in the activation of the glycoprotein IIb/IIIa receptor, leading to platelet aggregation and thrombus formation.

Quantitative Data

The potency of this compound as a P2Y12 receptor agonist has been quantified in numerous studies. The following tables summarize key parameters from the literature.

Table 1: EC₅₀ Values for this compound in Platelet Aggregation

| Platelet Source | Assay Conditions | EC₅₀ (μM) | Reference |

| Human | Platelet-Rich Plasma | 0.1 - 1.0 | |

| Washed Human Platelets | Light Transmission Aggregometry | 0.05 - 0.5 | |

| Rabbit | Platelet-Rich Plasma | ~0.2 |

Table 2: Binding Affinity (Ki) of this compound for the P2Y12 Receptor

| Receptor Source | Radioligand | Ki (nM) | Reference |

| Human Platelet Membranes | [³H]PSB-0413 | 100 - 500 | |

| Transfected CHO Cells | [³³P]2MeSADP | ~200 | |

| Human P2Y12 Receptor | [³H]2MeSADP | ~300 |

Experimental Protocols

Synthesis of 2-Chloro-adenosine-5'-diphosphate

The original synthesis of this compound was reported by Gough et al. (1969). A detailed, modern adaptation of a similar phosphorylation procedure is outlined below. The synthesis of the precursor, 2-chloroadenosine, can be achieved through various published methods.

Materials:

-

2-Chloroadenosine

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Triethyl phosphate

-

Tributylammonium pyrophosphate

-

Triethylamine

-

Anhydrous solvents (e.g., acetonitrile, DMF)

-

Dowex 50W-X8 resin (H⁺ form)

-

Diethyl ether

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Monophosphorylation of 2-Chloroadenosine:

-

Dissolve 2-chloroadenosine in anhydrous triethyl phosphate.

-

Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Add freshly distilled phosphorus oxychloride dropwise with stirring.

-

Allow the reaction to proceed at 0°C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

The resulting 2-chloro-adenosine-5'-monophosphate (2-Chloro-AMP) can be purified by ion-exchange chromatography.

-

-

Conversion to this compound:

-

Convert the purified 2-Chloro-AMP to its tri-n-butylammonium salt.

-

In an anhydrous solvent (e.g., DMF), react the 2-Chloro-AMP salt with a condensing agent such as carbonyldiimidazole to form the phosphorimidazolidate derivative.

-

In a separate flask, prepare a solution of tributylammonium pyrophosphate in the same anhydrous solvent.

-

Add the pyrophosphate solution to the activated 2-Chloro-AMP derivative.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by HPLC.

-

Upon completion, quench the reaction with water.

-

Purify the this compound by ion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of triethylammonium bicarbonate buffer.

-

Convert the purified this compound to the desired salt form (e.g., sodium salt) by passing it through a column of Dowex 50W-X8 resin (Na⁺ form).

-

Lyophilize the final product to obtain a white solid.

-

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for measuring platelet aggregation in response to this compound using LTA.

Materials:

-

Freshly drawn human whole blood

-

3.2% or 3.8% sodium citrate anticoagulant

-

This compound stock solution (e.g., 1 mM in saline)

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the supernatant (PRP) to a new plastic tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count of the PRP with PPP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL).

-

-

Aggregation Measurement:

-

Pipette a known volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for at least 2 minutes.

-

Set the baseline (0% aggregation) with the PRP sample.

-

Set the 100% aggregation level using a corresponding volume of PPP.

-

Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to achieve the desired final concentration.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The extent of aggregation is determined as the maximum percentage change in light transmission.

-

Radioligand Binding Assay for P2Y12 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the P2Y12 receptor.

Materials:

-

Human platelet membranes or cells expressing the P2Y12 receptor

-

Radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (a high concentration of a known P2Y12 antagonist)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

In a microcentrifuge tube or 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of the radiolabeled P2Y12 antagonist.

-

Increasing concentrations of unlabeled this compound (for the competition curve).

-

A fixed amount of platelet membranes or cell homogenate.

-

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of a non-radiolabeled P2Y12 antagonist instead of this compound.

-

-

Incubation:

-

Incubate the reaction mixtures at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound remains an indispensable tool in the study of purinergic signaling and platelet biology. Its discovery and subsequent use have been fundamental to our understanding of the P2Y12 receptor's role in health and disease. This technical guide provides a comprehensive resource for researchers and professionals, offering historical context, detailed mechanistic insights, quantitative data, and practical experimental protocols to facilitate further investigation into this important molecule and its therapeutic implications.

The Role of 2-Chloro-ADP in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-Chloro-adenosine 5'-diphosphate (2-Chloro-ADP) in purinergic signaling pathways. As a stable analog of adenosine 5'-diphosphate (ADP), this compound serves as a valuable tool for elucidating the physiological and pathological roles of P2Y receptors. This document details its receptor specificity, downstream signaling cascades, and provides a compilation of quantitative data and experimental methodologies for its use in research and drug development.

Introduction to this compound and Purinergic Signaling

Purinergic signaling encompasses the extracellular roles of purine and pyrimidine nucleotides and nucleosides in cell-to-cell communication. A key family of receptors in this system is the P2Y family of G protein-coupled receptors (GPCRs), which are activated by nucleotides such as ATP and ADP.[1] this compound is a synthetic analog of ADP that exhibits agonistic activity at several P2Y receptor subtypes, most notably P2Y1, P2Y12, and P2Y13. Its resistance to degradation by ectonucleotidases makes it a more stable and potent tool for studying these receptors compared to the endogenous ligand, ADP.

The primary utility of this compound lies in its ability to selectively activate specific P2Y receptors, thereby allowing researchers to dissect their individual contributions to complex physiological processes, including platelet aggregation, neurotransmission, and immune responses.

Quantitative Data: Receptor Affinity and Potency of this compound

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and related compounds at the key P2Y receptor subtypes. This data is essential for designing experiments and interpreting results.

Table 1: Binding Affinities (Ki) of Purinergic Ligands at P2Y Receptors

| Ligand | P2Y1 Receptor (Ki, nM) | P2Y12 Receptor (Ki, nM) | P2Y13 Receptor (Ki, nM) |

| This compound | Not widely reported | Not widely reported | Not widely reported |

| [³H]MRS2279 | 0.78 | >10,000 | >10,000 |

| MRS2500 | 0.78 | >10,000 | >10,000 |

Note: Direct binding affinity data (Ki) for this compound is not as commonly reported as its functional potency. MRS2279 and MRS2500 are high-affinity P2Y1 antagonists often used in radioligand binding studies.[2]

Table 2: Functional Potency (EC50/IC50) of Purinergic Ligands at P2Y Receptors

| Ligand | P2Y1 Receptor (EC50, nM) | P2Y12 Receptor (IC50, nM) | P2Y13 Receptor (EC50/IC50, nM) |

| This compound | 183 (Ca²⁺ mobilization)[3] | Potent agonist | Potent agonist |

| 2-MeS-ADP | 20 (Ca²⁺ mobilization)[3] | ~1 (cAMP inhibition) | 1.93 (Ca²⁺/IP₃) / 38.9 (cAMP inhibition)[4] |

| ADP | 84 (Ca²⁺ mobilization)[3] | Potent agonist | 12.72 (Ca²⁺/IP₃) / 5.2 (cAMP inhibition)[4] |

Note: The potency of agonists can vary depending on the specific assay and cell system used.

Signaling Pathways Activated by this compound

This compound elicits distinct downstream signaling cascades depending on the P2Y receptor subtype it activates.

P2Y1 Receptor Signaling

Activation of the Gq-coupled P2Y1 receptor by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This pathway is primarily responsible for initiating platelet shape change and weak, reversible platelet aggregation.[5]

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[6] Activation of P2Y12 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP alleviates the inhibition of platelet activation, leading to sustained and amplified platelet aggregation.[7] P2Y12 activation also stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, further contributing to thrombus stabilization.[7]

P2Y13 Receptor Signaling

Similar to P2Y12, the P2Y13 receptor is also coupled to Gi, and its activation by this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8] The P2Y13 receptor is implicated in various physiological processes, including the negative feedback regulation of ATP release from red blood cells and potential roles in apoptosis.[9][10]

References

- 1. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

2-Chloro-ADP: A Technical Guide to its Function as an Adenosine Diphosphate Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine 5'-diphosphate (2-Chloro-ADP) is a synthetic analog of adenosine diphosphate (ADP), a critical signaling molecule in various physiological processes, most notably hemostasis and thrombosis. As a derivative of ADP, this compound serves as a valuable tool in research and drug development, primarily for its role as a potent agonist at P2Y purinergic receptors, which are centrally involved in platelet activation and aggregation. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and a comparative analysis of its activity with its parent molecule, ADP.

Mechanism of Action: P2Y Receptor Agonism

This compound mimics the action of endogenous ADP by binding to and activating P2Y receptors on the surface of platelets. Two key P2Y receptors are involved in ADP-mediated platelet aggregation: P2Y1 and P2Y12. The activation of both receptors is essential for a complete and sustained aggregation response.

-

P2Y1 Receptor: This Gq-coupled receptor, upon activation by this compound, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to platelet shape change and the initial, reversible phase of aggregation.

-

P2Y12 Receptor: The activation of this Gi-coupled receptor by this compound inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a negative regulator of platelet activation. The dephosphorylation of VASP, coupled with other signaling events, leads to the stabilization and amplification of the aggregation response, making it irreversible.

The synergistic action of both P2Y1 and P2Y12 receptor activation by this compound results in a robust and sustained platelet aggregation, making it a powerful tool for studying these pathways and for screening potential antiplatelet therapies.

Quantitative Pharmacological Data

While specific quantitative data for this compound is not as widely reported as for other ADP analogs, the following table provides a comparative overview of the potency of ADP and its well-characterized analog, 2-Methylthio-ADP (2-MeS-ADP), at human P2Y receptors. This data serves as a reference for the expected activity profile of ADP analogs.

| Compound | Receptor | Parameter | Value (nM) | Reference |

| ADP | P2Y1 | EC50 | 690 | New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors |

| ADP | P2Y12 | EC50 | 30 | New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors |

| 2-MeS-ADP | P2Y1 | EC50 | 0.9 | New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors |

| 2-MeS-ADP | P2Y12 | EC50 | 0.4 | New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors |

Signaling Pathway of this compound in Platelet Aggregation

Caption: Signaling cascade initiated by this compound binding to P2Y1 and P2Y12 receptors on platelets.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the standard procedure for measuring platelet aggregation in response to agonists like this compound using LTA, which is considered the gold standard.

1. Materials and Reagents:

-

Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

3.2% Sodium Citrate anticoagulant.

-

Agonist solution: this compound dissolved in saline or appropriate buffer to desired stock concentrations.

-

Saline (0.9% NaCl).

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Pipettes and tips.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.

-

Carefully collect the PRP into a separate plastic tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The supernatant is the PPP.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

3. Light Transmission Aggregometry Procedure:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the aggregometer:

-

Place a cuvette with PPP to set the 100% aggregation (maximum light transmission).

-

Place a cuvette with PRP to set the 0% aggregation (minimum light transmission).

-

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes while stirring.

-

Add a small volume of the this compound agonist solution (e.g., 50 µL) to the PRP to achieve the desired final concentration.

-

Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.

4. Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

Plot the maximum aggregation (%) against the logarithm of the this compound concentration.

-

From the resulting dose-response curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) can be calculated using appropriate software.

Experimental Workflow for Platelet Aggregation Assay

Caption: Step-by-step workflow for a platelet aggregation assay using Light Transmission Aggregometry (LTA).

Conclusion

This compound is a potent analog of ADP that serves as an invaluable research tool for investigating the intricacies of platelet activation and aggregation. Its ability to robustly activate both P2Y1 and P2Y12 receptors allows for the detailed study of these critical signaling pathways. The experimental protocols provided in this guide offer a standardized approach to quantifying the effects of this compound and other ADP analogs on platelet function. A thorough understanding of the pharmacology and signaling of this compound is essential for researchers and professionals involved in the development of novel antiplatelet therapies aimed at preventing and treating thrombotic diseases.

P2Y Receptors for 2-Chloro-ADP and its Analogs: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the cell types expressing P2Y receptors that are responsive to 2-Chloro-ADP and its structurally related analogs. Direct research on this compound as a P2Y receptor ligand is limited. However, extensive studies have been conducted on the closely related compounds: 2-Chloro-ATP, which acts as an antagonist, and 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP), a potent agonist. This guide will focus on the cellular distribution and function of P2Y receptors that are modulated by these key analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource. The information presented herein is organized by P2Y receptor subtype, detailing the cell types in which they are found, their pharmacological characteristics in response to these analogs, their signaling pathways, and relevant experimental protocols.

P2Y1 Receptor

The P2Y1 receptor is a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). It plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and muscle contraction[1].

Cell Types Expressing P2Y1 Receptors

P2Y1 receptors are widely expressed in a variety of cell types, including:

-

Platelets: P2Y1 receptor activation initiates platelet shape change and contributes to aggregation[2].

-

Endothelial Cells: In rat brain capillary endothelial cells, P2Y1 receptors are present and their activation can be studied[3].

-

Jurkat Cells: This human T lymphocyte cell line is used for transfection studies of the human P2Y1 receptor[3].

-

Sensory Neurons: P2Y1 receptors are expressed in dorsal root ganglion (DRG) neurons and are implicated in nociceptive signaling[4].

-

Hepatocytes: Rat hepatocytes express P2Y1 receptors, and their activation leads to intracellular calcium mobilization[5][6].

-

Epithelial Cells: P2Y1 receptors are involved in regulating EGF receptor mitogenic signaling in epithelial cells[7].

-

Astrocytes: These glial cells in the central nervous system express functional P2Y1 receptors.

-

Megakaryoblastic Cells: The P2Y1 receptor is present in these platelet precursor cells[2].

Quantitative Data for P2Y1 Receptor Ligands

The following table summarizes the binding affinities and potencies of 2-Chloro-ATP and 2-MeS-ADP at the P2Y1 receptor in different cell types.

| Compound | Action | Cell Type | Parameter | Value | Reference |

| 2-Chloro-ATP | Antagonist | Rat Brain Capillary Endothelial Cells | Ki | 27.5 µM | [3] |

| 2-Chloro-ATP | Antagonist | Human P2Y1-transfected Jurkat Cells | Ki | 2.3 ± 0.3 µM | [3] |

| 2-MeS-ADP | Agonist | Human P2Y1 Receptor | pEC50 | 8.29 | [8][9] |

| 2-MeS-ADP | Agonist | P2Y1-transfected COS-7 Cells | EC50 | Sub-nanomolar | [10] |

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist like 2-MeS-ADP leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores, while DAG activates protein kinase C (PKC)[11][12].

Experimental Protocol: Calcium Imaging

This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2Y1 receptor activation using a fluorescent calcium indicator[13][14].

-

Cell Preparation:

-

Plate cells (e.g., cultured astrocytes, HEK293 cells transfected with P2Y1 receptor, or isolated hepatocytes) onto glass coverslips or 96-well imaging plates and culture until they reach the desired confluency.

-

Wash the cells twice with a physiological saline solution (e.g., HEPES-buffered saline)[15].

-

-

Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the physiological saline solution. The final concentration of the dye is typically 2-5 µM.

-

Incubate the cells with the dye-loading solution at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells three times with the physiological saline solution to remove excess dye.

-

-

Calcium Measurement:

-

Place the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a high-speed camera and appropriate filter sets).

-

For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

-

Establish a stable baseline fluorescence recording for 1-2 minutes.

-

-

Agonist/Antagonist Application:

-

To study agonist effects, add a known concentration of 2-MeS-ADP to the cell chamber and continue recording the fluorescence changes.

-

To study antagonist effects, pre-incubate the cells with 2-Chloro-ATP for a defined period (e.g., 5-10 minutes) before adding the agonist (2-MeS-ADP or ADP).

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.

-

For Fluo-4, express the change in fluorescence as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F₀).

-

Plot the change in fluorescence ratio over time to visualize the calcium transients.

-

Quantify parameters such as the peak amplitude, duration, and frequency of the calcium signals.

-

P2Y12 Receptor

The P2Y12 receptor is a Gi-coupled ADP receptor that plays a central role in platelet aggregation and is a major target for antiplatelet drugs[16].

Cell Types Expressing P2Y12 Receptors

P2Y12 receptors are expressed in a variety of cell types, including:

-

Platelets: Essential for amplifying and sustaining platelet aggregation[16].

-

Microglia: Involved in microglial migration and activation in the central nervous system[16].

-

Monocytes, Dendritic Cells, Macrophages, and T Lymphocytes: P2Y12 expression has been detected in these immune cells, suggesting a role in inflammation[16].

-

Sensory Neurons: Expressed in dorsal root ganglion neurons and may modulate nociceptive signaling[4].

-

CHO Cells: Chinese Hamster Ovary cells are often used for stable expression of the human P2Y12 receptor in research[17].

Quantitative Data for P2Y12 Receptor Ligand

The following table summarizes the potency of 2-MeS-ADP at the P2Y12 receptor.

| Compound | Action | Cell Type/Receptor | Parameter | Value | Reference |

| 2-MeS-ADP | Agonist | Human P2Y12 Receptor | EC50 | 5 nM | [8][9] |

| 2-MeS-ADP | Agonist | P2Y12-transfected COS-7 Cells | EC50 | Low nanomolar | [10] |

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the Gi family of G proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP) and activation of phosphoinositide 3-kinase (PI3K), ultimately promoting platelet aggregation[11][18].

Experimental Protocol: Adenylyl Cyclase Activity Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity following P2Y12 receptor activation.

-

Cell Preparation:

-

Use cells endogenously expressing P2Y12 (e.g., platelets) or cells transfected with the receptor (e.g., CHO cells).

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable buffer.

-

-

Assay Reaction:

-

Set up reaction tubes containing the cell membrane preparation, a reaction buffer (containing ATP, an ATP-regenerating system like creatine phosphate and creatine kinase, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation), and the test compounds (e.g., 2-MeS-ADP).

-

To stimulate adenylyl cyclase, forskolin is often included in the reaction mixture.

-

Pre-incubate the membranes with the agonist (2-MeS-ADP) for 10-15 minutes at 30°C.

-

Start the reaction by adding the ATP-containing substrate mix.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.

-

-

cAMP Quantification:

-

Centrifuge the tubes to pellet the denatured protein.

-

Measure the amount of cAMP in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Calculate the amount of cAMP produced per milligram of membrane protein.

-

Determine the percent inhibition of forskolin-stimulated adenylyl cyclase activity by the P2Y12 agonist.

-

Generate dose-response curves to calculate the EC₅₀ value for the agonist.

-

P2Y13 Receptor

The P2Y13 receptor is another Gi-coupled ADP receptor that shares some homology with the P2Y12 receptor. It is involved in various processes, including cholesterol metabolism and neuroprotection[19].

Cell Types Expressing P2Y13 Receptors

P2Y13 receptors have been identified in the following cell types:

-

Red Blood Cells and Reticulocytes: P2Y13 mRNA is highly expressed in these cells, where it is involved in a negative feedback pathway for ATP release[20][21].

-

Sensory Neurons: P2Y13 is expressed in dorsal root ganglion neurons[4].

-

Microglia: BV-2 microglial cells utilize P2Y12/P2Y13 receptors for intercellular calcium wave communication[22].

-

Motor Nerve Terminals: P2Y13 receptors are implicated in the presynaptic inhibition of acetylcholine release[22].

-

Osteoblasts and Adipocytes: The P2Y13 receptor plays a role in the balance of osteoblast and adipocyte differentiation[22].

-

Intestinal Mucosa: P2RY13 has been shown to exacerbate intestinal inflammation[23].

Quantitative Data for P2Y13 Receptor Ligand

The following table summarizes the potency of 2-MeS-ADP at the P2Y13 receptor.

| Compound | Action | Receptor | Parameter | Value | Reference |

| 2-MeS-ADP | Agonist | Human P2Y13 | EC50 | 19 nM | [8][9] |

| 2-MeS-ADP | Agonist | Mouse P2Y13 | EC50 | 6.2 nM | [8][9] |

| 2-MeS-ADP | Agonist | P2Y13-transfected COS-7 Cells | EC50 | Low nanomolar | [10] |

P2Y13 Receptor Signaling Pathway

Similar to the P2Y12 receptor, the P2Y13 receptor is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels[24]. However, it has also been shown to couple to other G proteins (Gs/Gq) and activate MAPK and PI3K/Akt pathways, indicating a more versatile signaling profile[19].

References

- 1. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]

- 2. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATP derivatives are antagonists of the P2Y1 receptor: similarities to the platelet ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Receptor-specific Ca2+ oscillation patterns mediated by differential regulation of P2Y purinergic receptors in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. P2ry13 purinergic receptor P2Y, G-protein coupled 13 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. P2RY13 Exacerbates Intestinal Inflammation by Damaging the Intestinal Mucosal Barrier via Activating IL-6/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. P2RY13 - Wikipedia [en.wikipedia.org]

The Effect of 2-Chloro-ADP on Adenylyl Cyclase Activity: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of 2-Chloro-ADP, a stable analog of adenosine diphosphate (ADP), on the activity of adenylyl cyclase (AC). We will explore the underlying signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate these effects.

Introduction to Adenylyl Cyclase Regulation by P2Y Receptors

Adenylyl cyclase is a critical enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous cellular processes.[1] The activity of AC is tightly regulated by G-protein coupled receptors (GPCRs).[2] These receptors, upon binding to their specific ligands, activate heterotrimeric G-proteins, which are classified into several families, including Gs (stimulatory) and Gi (inhibitory).[1][3]

-

Gs-protein pathway: Activation of a Gs-coupled receptor leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase, resulting in increased intracellular cAMP levels.[4]

-

Gi-protein pathway: Conversely, activation of a Gi-coupled receptor causes the Gαi subunit to dissociate and inhibit adenylyl cyclase activity, leading to a decrease in cAMP production.[2][3]